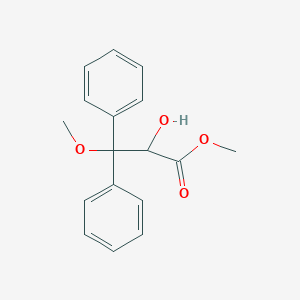
Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate
Descripción general
Descripción
Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate is a compound that can be associated with various chemical studies, particularly in the context of its molecular structure, synthesis, and physical properties. While the provided papers do not directly address this compound, they do discuss closely related compounds and methodologies that can be informative for a comprehensive analysis of Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate.
Synthesis Analysis
The synthesis of related compounds often involves the use of chiral stationary phases for enantiomeric separation, as seen in the study of 2-hydroxy-3-methoxy-3,3-diphenylpropionic acid . This method could potentially be adapted for the synthesis of Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate, ensuring the purity of the desired enantiomer. Additionally, the directed homogeneous hydrogenation process described for methyl anti-3-hydroxy-2-methylpentanoate might offer insights into the hydrogenation steps that could be applicable in the synthesis of Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate.
Molecular Structure Analysis
The molecular structure of related compounds has been determined through various spectroscopic methods. For instance, the crystal structure of methyl (±)-threo-3-hydroxy-2,3-diphenylpropanoate was elucidated, revealing the trans conformation of the phenyl and hydroxy groups and the antiperiplanar arrangement of the H atoms at the chiral C atoms . Such detailed structural analysis is crucial for understanding the stereochemistry and reactivity of Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate.
Chemical Reactions Analysis
The reactivity of compounds similar to Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate can be inferred from studies on keto-enol tautomerism, as seen in the UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones . The position of substituents such as the methoxy group significantly influences the molecule's UV absorption spectrum and the tautomerism equilibrium, which is a critical aspect of the chemical behavior of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate can be studied using various spectroscopic techniques. For example, vibrational spectroscopy and molecular docking studies were used to analyze the electronic properties and potential biological activity of a compound with a similar complex structure . Such studies provide valuable information on the electronic transitions, charge transfer, and intermolecular interactions that could also be relevant to Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
Methyl (±)-threo-3-hydroxy-2,3-diphenylpropanoate has been studied for its crystal structure. The compound displays a trans conformation between the phenyl group and the hydroxy group, and the structure is stabilized by weak intermolecular hydrogen bonds. This study provides insights into the molecular arrangement and potential applications in materials science (Kolev et al., 1995).
Photophysical Properties
Research has been conducted on derivatives of methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate to explore their photophysical properties. These studies are crucial in understanding the luminescence properties of the compound, which could be relevant in the development of new materials and sensors (Kim et al., 2021).
Palladium-Catalyzed Annulation
Methyl 1-methylprop-2-ynyl carbonate, a related compound, reacts with benzene-1,2-diols in the presence of palladium catalysts, leading to the formation of dihydro-benzodioxines. This study is significant for understanding regioselectivity in organic synthesis, contributing to advancements in synthetic chemistry (Labrosse et al., 2003).
Nitroxide-Mediated Photopolymerization
A derivative of methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate has been proposed as a photoiniferter for nitroxide-mediated photopolymerization. This research could pave the way for new developments in polymer chemistry and material science (Guillaneuf et al., 2010).
Enantiomeric Separation
The enantiomeric separation of 2-hydroxy-3-methoxy-3,3-diphenylpropionic acid has been achieved using high-performance liquid chromatography. This is essential for pharmaceutical and biochemical applications where enantiomeric purity is crucial (Qiao Hong-mei, 2013).
Antifungal Activity
Novel trifluoroatrolactamide derivatives of 3,3,3-trifluoro-2-methoxy-N-methyl-N,2-diphenylpropanamides exhibit moderate antifungal activity. This research contributes to the development of new antifungal agents (Yang et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-20-16(19)15(18)17(21-2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15,18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPLSLADXOJCBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C1=CC=CC=C1)(C2=CC=CC=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441535 | |
| Record name | methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate | |
CAS RN |
178306-47-3 | |
| Record name | 2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=178306-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenepropanoic acid, α-hydroxy-β-methoxy-β-phenyl-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

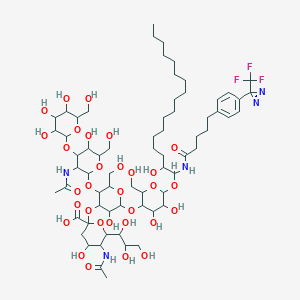
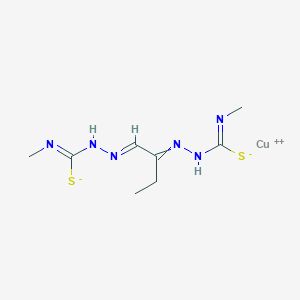
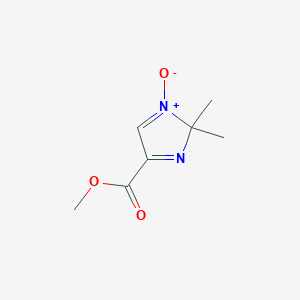
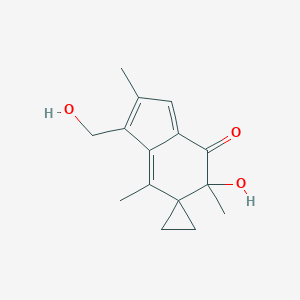
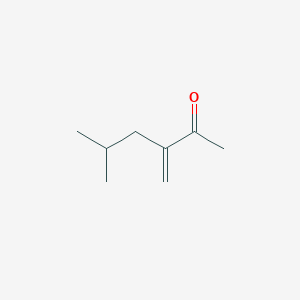
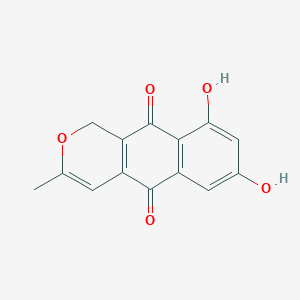
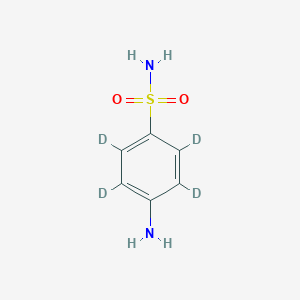
![1-Methyl-3,4-dihydropyrazino[1,2-a]indole](/img/structure/B143146.png)
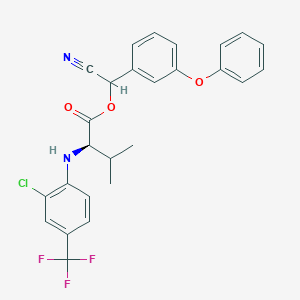
![3-Bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B143151.png)
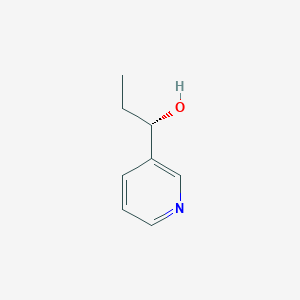
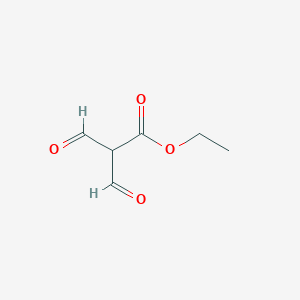
![1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B143157.png)
